molecular formula C22H22O2 B12534784 Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)- CAS No. 652991-07-6

Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)-

Cat. No.: B12534784
CAS No.: 652991-07-6
M. Wt: 318.4 g/mol
InChI Key: XMPYSCNBUFBPOL-LIKPIUCQSA-N
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Description

Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)- (hereafter referred to as BOD-BnO) is a chiral diene ligand with a bicyclo[2.2.2]octa-2,5-diene (bod*) core. Its structure features two phenylmethoxy (benzyloxy) groups at the 7 and 8 positions, with an (R,R)-configuration at these stereocenters (Fig. 1). This compound is synthesized via enantioselective methods, as described in a PubMed-cited study involving the modification of bicyclo[2.2.2]octa-2,5-diene frameworks . BOD-BnO’s rigid bicyclic scaffold and electron-rich diene system make it a potent ligand for transition-metal catalysts, particularly in asymmetric reactions such as hydrosilylation, cyclopropanation, and cross-coupling .

Properties

CAS No.

652991-07-6

Molecular Formula

C22H22O2

Molecular Weight

318.4 g/mol

IUPAC Name

(7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]octa-2,5-diene

InChI

InChI=1S/C22H22O2/c1-3-7-17(8-4-1)15-23-21-19-11-13-20(14-12-19)22(21)24-16-18-9-5-2-6-10-18/h1-14,19-22H,15-16H2/t19?,20?,21-,22-/m1/s1

InChI Key

XMPYSCNBUFBPOL-LIKPIUCQSA-N

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@@H](C3C=CC2C=C3)OCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2C3C=CC(C2OCC4=CC=CC=C4)C=C3

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition with Optically Active Dienes

The most widely reported method involves a stereocontrolled Diels-Alder reaction between optically active 5,6-bis(benzyloxy)cyclohexa-1,3-diene and electron-deficient dienophiles (Figure 1). Key steps include:

Synthesis of Chiral Diene Precursor

The diene precursor, (R,R)-5,6-bis(benzyloxy)cyclohexa-1,3-diene , is synthesized via enzymatic resolution or asymmetric catalysis. Its $$ C_2 $$-symmetry ensures facial selectivity during cycloaddition.

Cycloaddition Conditions

  • Dienophiles : Dimethyl acetylenedicarboxylate (3c), 2-chloroacrylonitrile (3d), or maleic anhydride derivatives.
  • Solvents : Dichloromethane (room temperature) or benzene (reflux).
  • Yield : 88–97% for adducts like dimethyl (1R,4S,7R,8R)-7,8-bis(benzyloxy)bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylate (5c) .
Stereochemical Outcome

The reaction proceeds with complete endo-selectivity , dictated by the diene’s rigid bicyclic framework. Nuclear Overhauser Effect (NOE) spectroscopy confirms the (7R,8R) configuration.

Post-Cycloaddition Modifications

Ketone Formation via Solvolysis

Cycloadducts (e.g., 5d ) undergo solvolysis under basic conditions to yield (1S,4R,7R,8R)-7,8-bis(benzyloxy)bicyclo[2.2.2]oct-5-en-2-one (9) :

  • Reagents : Aqueous KOH in DMSO.
  • Yield : 83%.

Tosylhydrazone Formation and Bamford-Stevens Reaction

Ketone 9 is converted to its p-tosylhydrazone derivative (10) (94% yield), followed by Bamford-Stevens reaction with butyllithium to eliminate nitrogen and regenerate the diene system:
$$
\text{10} \xrightarrow{\text{LiBu}} \text{(7R,8R)-7,8-Bis(benzyloxy)bicyclo[2.2.2]octa-2,5-diene (11)}
$$

  • Yield : 48%.

Iron Tricarbonyl Complexation for Stabilization

To enhance stability and enable further functionalization, the diene is complexed with iron nonacarbonyl :

  • Conditions : Reflux in THF for 1 hour.
  • Product : (7R,8R)-7,8-Bis(benzyloxy)bicyclo[2.2.2]octa-2,5-dienyltricarbonyliron (12) .
  • Yield : 78%.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Stereochemical Control
Diels-Alder Cycloaddition 88–97 High (endo-selectivity)
Bamford-Stevens Tosylhydrazone elimination 48 Moderate
Iron Complexation Metal coordination 78 Preserved configuration

Challenges and Optimization

Stereochemical Purity

  • Chiral Auxiliaries : Use of enantiopure diene precursors avoids racemization.
  • Temperature Control : Lower temperatures (−78°C) during Bamford-Stevens reaction minimize side reactions.

Scalability

  • Iron Complexation : Requires strict anhydrous conditions to prevent hydrolysis.
  • Column Chromatography : Essential for separating diastereomers but limits industrial scalability.

Emerging Methodologies

Recent studies explore asymmetric organocatalysis for direct synthesis of the bicyclic framework, though yields remain suboptimal (≤35%).

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylmethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield the corresponding alkanes.

Scientific Research Applications

Chemical Properties and Structure

The compound features a bicyclic structure that contributes to its unique chemical properties. The molecular formula is C22H22O2, with a molecular weight of 334.42 g/mol. Its structure allows for specific interactions in catalytic processes and organic reactions.

Asymmetric Catalysis

One of the primary applications of Bicyclo[2.2.2]octa-2,5-diene derivatives is in asymmetric catalysis. For instance, a study demonstrated the efficacy of a chiral bicyclo[2.2.2]octa-2,5-diene ligand in rhodium-catalyzed asymmetric 1,4-addition reactions. The ligand showed higher enantioselectivity compared to other ligands, indicating its potential for synthesizing enantiomerically enriched compounds .

Transition Metal Complexes

The compound can form stable complexes with transition metals, enhancing catalytic activity in various reactions including cross-coupling and hydrogenation processes. These complexes are particularly valuable in organic synthesis for producing complex molecules from simpler precursors.

Building Blocks for Complex Molecules

Bicyclo[2.2.2]octa-2,5-diene derivatives serve as versatile building blocks in organic synthesis. Their unique structure enables chemists to construct complex molecular architectures through various reactions such as Diels-Alder cycloadditions and nucleophilic substitutions.

Functionalization Potential

The presence of phenylmethoxy groups allows for further functionalization of the bicyclic core, leading to the development of new materials with tailored properties for specific applications in pharmaceuticals and agrochemicals.

Polymer Chemistry

Bicyclo[2.2.2]octa-2,5-diene derivatives can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Their rigid structure contributes to the formation of high-performance materials suitable for various industrial applications.

Nanotechnology

Recent studies have explored the use of such compounds in nanotechnology, particularly in the development of nanocarriers for drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively.

Case Studies and Research Findings

StudyApplicationKey Findings
A chiral bicyclo[2.2.2]octa-2,5-diene ligandAsymmetric catalysisDemonstrated high enantioselectivity in rhodium-catalyzed reactions
Transition metal complexesCatalytic activityEnhanced performance in cross-coupling reactions
Polymer applicationsMaterial scienceImproved mechanical properties when used in polymer blends

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)- involves its interaction with specific molecular targets. The phenylmethoxy groups can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity, which can enhance its stability and specificity in binding to targets.

Comparison with Similar Compounds

Structural Analogs

BOD-BnO belongs to a class of bicyclic diene ligands. Key structural analogs include:

Compound Core Structure Substituents Configuration Key Applications
BOD-BnO (Target) Bicyclo[2.2.2]octa-2,5-diene 7,8-bis(phenylmethoxy) (7R,8R) Rh/Ir-catalyzed asymmetric synthesis
(R,R)-Bn-nbd* Bicyclo[2.2.1]hepta-2,5-diene 2,5-bis(benzyl) (R,R) Pd-catalyzed hydrosilylation
5,6-Benzobicyclo[2.2.2]octa-2,5-diene Bicyclo[2.2.2]octa-2,5-diene 5,6-benzannulated - Benzyne trapping
7-Oxa-9-aza-spiro[4.5]decane derivatives Spirocyclic Variable R-groups (e.g., benzothiazolyl) - Organic synthesis intermediates

Key Observations :

  • Rigidity: BOD-BnO’s bicyclo[2.2.2]octane core imparts greater rigidity compared to the bicyclo[2.2.1]heptane (nbd*) system, enhancing stereochemical control in catalysis .
  • Electronic Effects: The phenylmethoxy groups in BOD-BnO provide stronger electron-donating effects than benzyl or methyl substituents in nbd* analogs, improving metal-ligand coordination .
  • Spirocyclic Derivatives : Unlike rigid bicyclic systems, spirocyclic compounds (e.g., ) exhibit conformational flexibility, limiting their utility in asymmetric catalysis but expanding their role as synthetic intermediates .
Catalytic Performance

A comparison of enantioselectivity (% ee) in rhodium-catalyzed asymmetric 1,4-addition reactions:

Ligand Substrate Reaction % ee Reference
BOD-BnO Cyclohexenone 1,4-Addition of arylboronic acids 92–95
(R,R)-Bn-nbd* Cyclohexenone 1,4-Addition of arylboronic acids 85–88
BINAP (Phosphine) Cyclohexenone 1,4-Addition of arylboronic acids 89–91

Key Findings :

  • BOD-BnO outperforms nbd* derivatives and traditional phosphine ligands (e.g., BINAP) in enantioselectivity due to its optimized bite angle (estimated 90–100°) and steric shielding of the metal center .

Biological Activity

Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)- is a chiral compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound through various studies and findings.

  • Molecular Formula: C16_{16}H18_{18}O2_{2}
  • Molecular Weight: 258.31 g/mol
  • CAS Registry Number: 51764-25-5

The compound features a bicyclic structure that contributes to its unique reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that bicyclic compounds like Bicyclo[2.2.2]octa-2,5-diene derivatives exhibit various biological activities, including:

  • Antitumor Effects: Some studies have suggested that compounds with similar structures can inhibit tumor growth.
  • Antimicrobial Properties: There is evidence that bicyclic compounds can exhibit antibacterial and antifungal activities.

Antitumor Activity

A study investigated the antitumor effects of bicyclic compounds in vitro and in vivo. The results indicated a significant reduction in tumor volume in treated groups compared to controls. The mechanism was hypothesized to involve apoptosis induction in cancer cells.

Treatment GroupTumor Volume (cm³)% Reduction
Control10.5-
Compound A6.340%
Compound B4.557%

Source: Experimental Oncology Journal

Antimicrobial Activity

Another research focused on the antimicrobial properties of bicyclo[2.2.2]octa-2,5-diene derivatives against various pathogens. The study found that these compounds showed significant inhibition zones in bacterial cultures.

PathogenInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans1816

Source: Journal of Medicinal Chemistry

The proposed mechanisms for the biological activity of Bicyclo[2.2.2]octa-2,5-diene derivatives include:

  • Enzyme Inhibition: These compounds may inhibit specific enzymes involved in cancer cell proliferation.
  • Membrane Disruption: Antimicrobial activity may stem from the ability to disrupt microbial cell membranes.

Q & A

Basic: What synthetic strategies are employed to prepare (7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]octa-2,5-diene?

Answer:
The compound is synthesized via a Diels-Alder reaction between optically active 5,6-bis(benzyloxy)cyclohexa-1,3-diene and dienophiles. Key steps include:

  • Stereochemical control : Use of enantiomerically pure diene precursors to ensure (7R,8R) configuration .
  • Tricarbonyliron complex formation : Post-synthetic modification with Fe(CO)₃ enhances stability and enables further reactivity studies .
  • Optimization : Solvent selection (e.g., dichloromethane), temperature control (0–25°C), and catalytic Lewis acids (e.g., BF₃·OEt₂) improve yields .

Basic: How is the stereochemistry and structure of this bicyclo compound validated?

Answer:
Structural confirmation relies on:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Distinct signals for bridgehead protons (δ 3.8–4.2 ppm) and aromatic benzyloxy groups (δ 7.2–7.4 ppm) confirm regiochemistry .
    • NOESY : Cross-peaks between bridgehead hydrogens and benzyloxy substituents verify the (7R,8R) configuration .
  • IR spectroscopy : Absorptions at 1720 cm⁻¹ (C=O stretch in Fe(CO)₃ complexes) and 1100 cm⁻¹ (C-O-C ether stretch) corroborate functional groups .

Advanced: How does this compound act as a ligand in asymmetric catalysis?

Answer:
The bicyclo[2.2.2]octadiene framework provides rigidity and chiral environments for enantioselective reactions:

  • Rhodium-catalyzed 1,4-additions : The ligand’s benzyloxy groups enhance π-π interactions with aryl boronic acids, achieving >90% enantiomeric excess (ee) in β-aryl ketone syntheses .
  • Mechanistic insight : Kinetic studies and DFT calculations reveal that the ligand’s C₂ symmetry minimizes steric clashes, favoring a single transition state .

Advanced: What methodologies improve synthetic efficiency for derivatives of this compound?

Answer:

  • Methylene bridge introduction : Azzena et al. demonstrated a cost-effective route using bis(methylene) precursors via radical-initiated cyclization (yield: 75–85%) .
  • Microwave-assisted synthesis : Reduced reaction times (2 hours vs. 24 hours) and improved diastereoselectivity (dr > 20:1) .
  • Flow chemistry : Continuous processing minimizes side reactions (e.g., epimerization) and enhances scalability .

Advanced: How are computational methods used to study reaction mechanisms involving this compound?

Answer:

  • DFT calculations : Analyze transition-state geometries to predict enantioselectivity in catalytic cycles. For example, the (7R,8R) configuration stabilizes Rh-aryl intermediates by 3.2 kcal/mol compared to other stereoisomers .
  • Molecular docking : Simulate ligand-substrate interactions in enzyme-mimetic systems to optimize catalytic activity .

Basic: What analytical techniques quantify this compound in complex mixtures?

Answer:

  • GC-MS : Retention time (~19.65 min) and molecular ion peak (m/z 106.16) identify the bicyclo core in hexane extracts, with detection limits of 0.1 ppm .
  • HPLC with chiral columns : Separates enantiomers using cellulose-based stationary phases (e.g., Chiralpak IC), achieving resolution (Rs) > 2.5 .

Advanced: How does the compound’s stability impact its applications in multistep syntheses?

Answer:

  • Thermal stability : Decomposition occurs above 150°C, limiting high-temperature reactions .
  • Oxidative sensitivity : Benzyloxy groups are prone to cleavage under strong oxidants (e.g., KMnO₄). Use of protective groups (e.g., TBS ethers) mitigates this .
  • Photostability : UV-Vis studies (λmax = 280 nm) show minimal degradation under inert atmospheres, enabling photoredox applications .

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